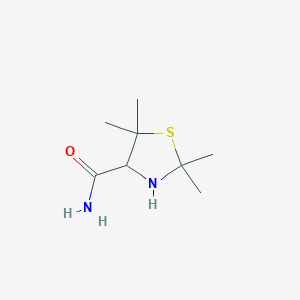

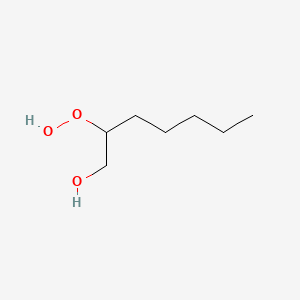

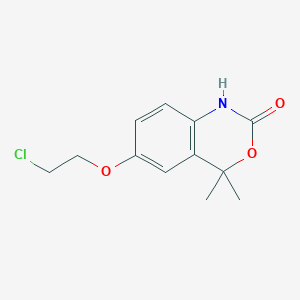

![molecular formula C16H18O3 B8591196 2-[4-(2-Oxocyclohexylidenemethyl)phenyl]propionic acid CAS No. 344338-25-6](/img/structure/B8591196.png)

2-[4-(2-Oxocyclohexylidenemethyl)phenyl]propionic acid

Descripción general

Descripción

“2-[4-(2-Oxocyclohexylidenemethyl)phenyl]propionic acid”, also known as pelubiprofen, is a non-steroidal anti-inflammatory drug (NSAID) that is structurally and pharmacologically related to ibuprofen . It has been used for the treatment of osteoarthritis, rheumatoid arthritis (RA), backache, and for its antipyretic effect in acute upper respiratory infections .

Molecular Structure Analysis

The molecular structure of pelubiprofen has been determined through various methods such as optical rotatory dispersion and circular dichroism spectra . The absolute configurations of the enantiomers were determined by comparison of these spectra with those of known optically active 2-phenylpropionic acids .Chemical Reactions Analysis

Pelubiprofen has been shown to potently diminish PGE (2) productions through inhibition of COX enzyme activity . The IC (50) values for COX-1 and COX-2 are 10.66 ± 0.99 and 2.88 ± 1.01 µM, respectively .Mecanismo De Acción

Pelubiprofen’s anti-inflammatory properties are due to its ability to both decrease prostaglandin synthesis by inhibiting the activities of cyclooxygenases (COXs) and IκB kinase-β (IKK-β) . It also reduces the expressions of COX-2, inducible nitric oxide (iNOS), tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and IL-6 at the transcriptional level in LPS-induced RAW 264.7 cells . Furthermore, pelubiprofen attenuates the LPS-induced transcription activity and the DNA binding activity of NF-κB .

Propiedades

Número CAS |

344338-25-6 |

|---|---|

Fórmula molecular |

C16H18O3 |

Peso molecular |

258.31 g/mol |

Nombre IUPAC |

2-[4-[(2-oxocyclohexylidene)methyl]phenyl]propanoic acid |

InChI |

InChI=1S/C16H18O3/c1-11(16(18)19)13-8-6-12(7-9-13)10-14-4-2-3-5-15(14)17/h6-11H,2-5H2,1H3,(H,18,19) |

Clave InChI |

AUZUGWXLBGZUPP-UHFFFAOYSA-N |

SMILES canónico |

CC(C1=CC=C(C=C1)C=C2CCCCC2=O)C(=O)O |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

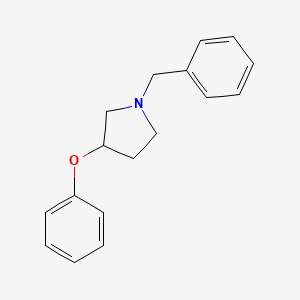

![4-[(Morpholin-4-yl)methyl]-1-phenylpyrazolidin-3-one](/img/structure/B8591122.png)

![N-[3-bromo-5-(1,3-thiazol-5-yl)phenyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B8591171.png)